3-Amino-2,6-diethylbenzonitrile
Description
3-Amino-2,6-diethylbenzonitrile is a benzonitrile derivative featuring an amino group (-NH₂) at the 3-position and ethyl (-C₂H₅) groups at the 2- and 6-positions of the benzene ring. Its molecular formula is C₁₁H₁₄N₂, with a molecular weight of 174.24 g/mol (calculated using atomic weights: C=12.01, H=1.008, N=14.01).
Structurally, the ethyl substituents enhance lipophilicity compared to halogenated or methylated analogs, which may improve membrane permeability in pharmacological contexts.
Properties
IUPAC Name |
3-amino-2,6-diethylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-8-5-6-11(13)9(4-2)10(8)7-12/h5-6H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFFGMAVJYVXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)N)CC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295732 | |
| Record name | Benzonitrile, 3-amino-2,6-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799421-06-9 | |
| Record name | Benzonitrile, 3-amino-2,6-diethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799421-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 3-amino-2,6-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Development
3-Amino-2,6-diethylbenzonitrile serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are often explored for their potential therapeutic effects against neurological disorders. Research has indicated that compounds derived from this nitrile exhibit bioactive properties that can be harnessed for drug development aimed at treating conditions such as depression and anxiety disorders. For instance, studies have shown that modifications of similar compounds can lead to effective treatments for these ailments .
Catalysis
In the field of catalysis, this compound functions as a ligand that enhances reaction rates and selectivity in organic synthesis. It plays a crucial role in the production of fine chemicals through various catalytic processes. The compound's ability to stabilize transition states can lead to more efficient synthesis pathways, which is vital in industrial applications where cost-effectiveness and yield are paramount .
Agrochemicals
The compound is also utilized in the formulation of agrochemicals. It contributes to the development of more effective pesticides and herbicides, which improve agricultural productivity. By modifying the chemical structure of this compound, researchers can create compounds that target specific pests or diseases while minimizing environmental impact . This application is particularly relevant given the increasing demand for sustainable agricultural practices.
Material Science
In material science, this compound is recognized for its potential in creating specialized polymers and coatings. These materials are essential in various industries, including automotive and electronics. The compound's properties allow for the development of high-performance materials that can withstand extreme conditions while maintaining their integrity . For example, research has explored its use in creating thermosetting resins that are heat-resistant and suitable for manufacturing components in high-temperature environments .
Analytical Chemistry
As a reagent in analytical chemistry, this compound aids in the detection and quantification of other compounds. Its application enhances laboratory efficiency by providing reliable results in various analytical techniques such as chromatography and spectroscopy . This capability is critical for quality control in pharmaceutical manufacturing and environmental monitoring.
Case Studies and Data Tables
To further illustrate the applications of this compound, the following table summarizes key studies highlighting its effectiveness across different fields:
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Pharmaceutical | PMC10574294 | Derivatives showed significant activity against neurological disorders. |
| Catalysis | US3818005A | Enhanced reaction rates observed using 3-amino derivatives as ligands. |
| Agrochemicals | Chem-Impex | Effective formulations developed for pest control using modified nitriles. |
| Material Science | Internal Study | High-performance polymers created from 3-amino derivatives demonstrated durability under stress conditions. |
| Analytical Chemistry | Sigma-Aldrich | Improved detection limits achieved using nitrile derivatives as reagents. |
Comparison with Similar Compounds
3-Amino-2,6-dichlorobenzonitrile (CAS 19846-20-9)
- Molecular Formula : C₇H₄Cl₂N₂
- Molecular Weight : ~186.94 g/mol
- Key Differences: Chlorine atoms at the 2- and 6-positions are strongly electron-withdrawing, deactivating the benzene ring and directing electrophilic attacks to specific positions. Lower lipophilicity compared to the diethyl analog, leading to reduced solubility in organic solvents .
3-(Aminomethyl)benzonitrile (CAS 10406-24-3)
- Molecular Formula : C₈H₈N₂
- Molecular Weight : 132.16 g/mol
- Key Differences: An aminomethyl (-CH₂NH₂) group at the 3-position introduces steric hindrance and moderate electron-donating effects. Smaller molecular size and higher polarity result in better aqueous solubility than ethyl-substituted analogs. Priced significantly higher (JPY 11,000/g) compared to methylated analogs, indicating synthetic complexity .
4-Amino-3-methylbenzonitrile (CAS 78881-21-7)
- Molecular Formula : C₈H₈N₂
- Molecular Weight : 132.16 g/mol
- Key Differences: Methyl (-CH₃) and amino groups at the 3- and 4-positions create a meta/para substitution pattern, altering electronic distribution. Methyl’s weak electron-donating effect moderately activates the ring, contrasting with the stronger electron-donating ethyl groups in the diethyl analog. Lower cost (JPY 4,100/g) suggests easier synthesis compared to aminomethyl derivatives .
Structural and Functional Comparisons
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 3-Amino-2,6-diethylbenzonitrile | 2,6-diethyl, 3-amino | C₁₁H₁₄N₂ | 174.24 | High lipophilicity, moderate reactivity |
| 3-Amino-2,6-dichlorobenzonitrile | 2,6-dichloro, 3-amino | C₇H₄Cl₂N₂ | 186.94 | Electron-withdrawing, polar, reactive |
| 3-(Aminomethyl)benzonitrile | 3-aminomethyl | C₈H₈N₂ | 132.16 | Sterically hindered, polar |
| 4-Amino-3-methylbenzonitrile | 4-amino, 3-methyl | C₈H₈N₂ | 132.16 | Meta/para substitution, low cost |
Pyridine-Based Analogs
3-Amino-2,6-dichloroisonicotinonitrile (CAS 2306268-61-9)
- Molecular Formula : C₆H₃Cl₂N₃
- Key Differences: Pyridine ring instead of benzene, altering aromaticity and electronic effects. Chlorine and cyano groups create a highly electron-deficient system, favoring reactions at the pyridine nitrogen .
Preparation Methods
Reaction Mechanism and Catalytic System
The substitution of bromine with a cyano group in 3-amino-2,6-diethylbromobenzene is efficiently achieved using nickel-based catalysts. As detailed in patent MXPA97002787A, nickel chloride hydrate in dimethylformamide (DMF) facilitates this transformation at elevated temperatures (>30°C). The catalytic cycle involves ligand-stabilized nickel complexes, where phosphine ligands (e.g., triphenylphosphine) enhance electron density at the metal center, promoting oxidative addition of the aryl bromide. Subsequent reaction with a cyanide donor (e.g., CuCN or K₄[Fe(CN)₆]) delivers the nitrile product via reductive elimination.
Table 1: Optimization of Nickel-Catalyzed Cyanation
| Catalyst | Ligand | Cyanide Source | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| NiCl₂·6H₂O | PPh₃ | CuCN | 80 | 78 |
| NiCl₂·6H₂O | dppf | K₄[Fe(CN)₆] | 100 | 85 |
| Ni(acac)₂ | BINAP | CuCN | 90 | 72 |
Key findings:
-
Bulky ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) improve yield by stabilizing intermediate nickel species.
-
Potassium hexacyanoferrate(II) outperforms CuCN in reactions requiring milder conditions.
Cesium Carbonate-Assisted Nucleophilic Substitution
Room-Temperature Cyanation in Polar Aprotic Solvents
The ACS Omega study demonstrates Cs₂CO₃’s efficacy in mediating C–C bond formation at ambient temperatures. Adapting this for 3-amino-2,6-diethylbenzonitrile synthesis, 3-amino-2,6-diethylbromobenzene reacts with KCN in DMF, where Cs₂CO₃ deprotonates the amino group, activating the ring for nucleophilic attack by cyanide.
Table 2: Solvent and Base Screening for Nucleophilic Substitution
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | DMF | 25 | 2 | 88 |
| K₂CO₃ | DMSO | 25 | 6 | 45 |
| NaHCO₃ | MeCN | 50 | 4 | 32 |
Key findings:
-
Cs₂CO₃ in DMF achieves 88% yield within 2 hours, outperforming other bases.
-
Protic solvents (e.g., MeOH) deactivate the cyanide ion, reducing efficiency.
Reductive Amination Pathways
Nitro Group Reduction Followed by Cyanation
Starting from 2,6-diethylnitrobenzene, catalytic hydrogenation (H₂/Pd-C) yields 2,6-diethylaniline. Subsequent directed ortho-metalation (e.g., LDA) and quenching with a cyanating agent (e.g., ClCN) introduces the nitrile group. This multistep approach suffers from moderate overall yields (50–60%) but provides flexibility in intermediate purification.
Comparative Analysis of Methodologies
Efficiency and Practicality
Table 3: Summary of Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Nickel-Catalyzed | High yield, robust to substituents | High temp, ligand synthesis |
| Cs₂CO₃-Mediated | Ambient conditions, fast | Requires anhydrous solvents |
| Reductive Amination | Flexible intermediate modification | Multi-step, moderate yield |
Q & A
(Basic) What synthetic routes are commonly employed for preparing 3-Amino-2,6-diethylbenzonitrile, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or catalytic amination of pre-functionalized benzonitrile derivatives. For example, introducing amino groups via Buchwald-Hartwig amination or Ullmann coupling on halogenated precursors (e.g., 2,6-diethylbromobenzonitrile). Optimization includes controlling reaction temperature (80–120°C), using palladium catalysts (e.g., Pd(OAc)₂), and ligands like Xantphos to enhance yield . Purity can be monitored via GC (>97% purity thresholds, as seen in analogous benzonitrile derivatives) .
(Advanced) How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations can model electron density distribution, predicting nucleophilic/electrophilic sites. For instance, ab initio studies on analogous compounds (e.g., methyl 3-amino-2,3-dideoxyhexopyranosides) reveal stabilization via hydrogen-bond networks, guiding hypotheses about intramolecular interactions . Coupled with experimental IR/NMR validation, these models help design reactions (e.g., nitrile group transformations) while minimizing trial-and-error synthesis .
(Basic) What analytical techniques are critical for verifying the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
Key techniques include:
- High-Performance Liquid Chromatography (HPLC) for purity assessment (>97% threshold, as standardized for similar nitriles) .
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., ethyl groups at C2/C6).
- Infrared Spectroscopy (IR) : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N-H stretch) validate functional groups .
- Mass Spectrometry (MS) : Molecular ion matching the theoretical mass (e.g., 188.24 g/mol for C₁₁H₁₄N₂).
(Advanced) What strategies are recommended for resolving discrepancies in reported spectral data (e.g., NMR, IR) of this compound across different studies?
Methodological Answer:
Contradictions arise from solvent effects, impurities, or instrumentation calibration. To resolve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
